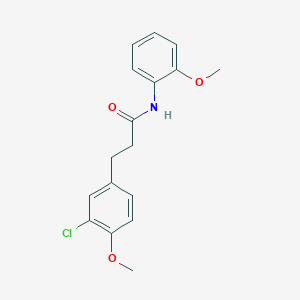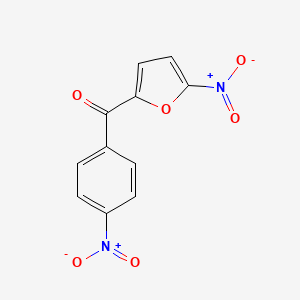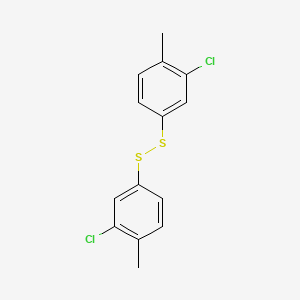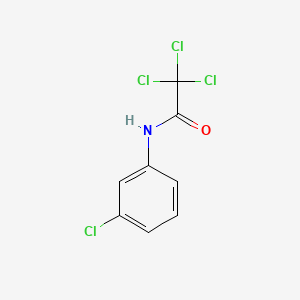
Isobutyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where the silicon atom is bonded to three phenyl groups and one isobutyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with isobutyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Isobutyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Isobutyltriphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism by which isobutyltriphenylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a hydride donor or a radical initiator. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with organic substrates and catalysts to facilitate desired reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar structure but lacks the isobutyl group.
Isobutyltriethoxysilane: Contains ethoxy groups instead of phenyl groups.
Diphenylsilane: Contains two phenyl groups instead of three.
Uniqueness
Isobutyltriphenylsilane is unique due to the presence of both isobutyl and phenyl groups, which impart distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C22H24Si |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-methylpropyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
InChI Key |
SFWOBZUKRWOLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
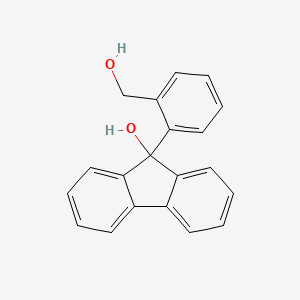
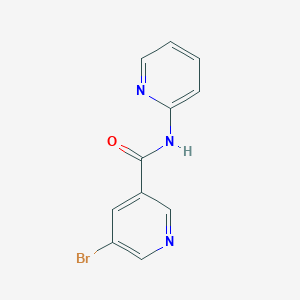
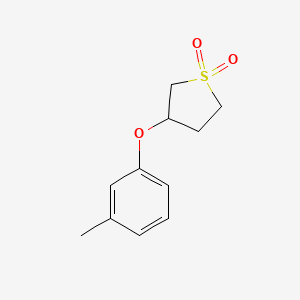

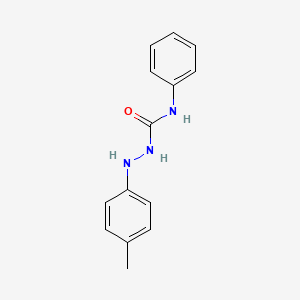
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

